![molecular formula C15H13N3O3S2 B2402358 N-Phenyl-2-[(1,1-Dioxo-4H-1λ<sup>6</sup>,2,4-Benzothiadiazin-3-yl)sulfanyl]acetamid CAS No. 896683-80-0](/img/structure/B2402358.png)
N-Phenyl-2-[(1,1-Dioxo-4H-1λ6,2,4-Benzothiadiazin-3-yl)sulfanyl]acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-phenylacetamide is a compound belonging to the class of 1,2,4-benzothiadiazine 1,1-dioxide derivatives. These compounds are known for their diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties .
Wissenschaftliche Forschungsanwendungen
2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-phenylacetamide has been studied for its potential as a PI3Kδ inhibitor, which is significant in cancer research . It also shows promise in antimicrobial and antiviral research due to its ability to inhibit specific enzymes and pathways in pathogens . Additionally, its antihypertensive and antidiabetic properties make it a candidate for cardiovascular and metabolic disease research .
Vorbereitungsmethoden
The synthesis of 2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-phenylacetamide typically involves the reaction of 2-aminobenzenesulfonamides with carboxylic acids, their halides, or anhydrides . Another method includes the reaction of 2-aminosulfonamides with aldehydes . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Wirkmechanismus
The compound exerts its effects by inhibiting specific enzymes and pathways. For example, as a PI3Kδ inhibitor, it interferes with the PI3K/AKT signaling pathway, which is crucial for cell proliferation and survival . This inhibition can lead to reduced cancer cell growth and increased apoptosis. The molecular targets include the PI3Kδ enzyme and related signaling molecules .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other 1,2,4-benzothiadiazine 1,1-dioxide derivatives, such as:
- 2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide
- 2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(thiazol-2-yl)acetamide These compounds share similar core structures but differ in their substituents, which can affect their pharmacological activities and selectivity. The uniqueness of 2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-phenylacetamide lies in its specific inhibitory activity against PI3Kδ and its potential applications in cancer therapy .
Biologische Aktivität
2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-phenylacetamide is a compound belonging to the benzothiadiazine class, known for its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential based on recent research findings.
The compound's molecular formula is C17H17N3O4S, with a molecular weight of approximately 357.36 g/mol. It contains a benzothiadiazine core linked to a phenylacetamide moiety through a sulfanyl group.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the benzothiadiazine ring.
- Introduction of the sulfanyl and acetamide groups.
- Use of specific catalysts and solvents to optimize yield and purity.
Biological Activity Overview
The biological activity of 2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-phenylacetamide has been investigated across several studies, revealing its potential in various therapeutic applications.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties against a range of pathogens. A study showed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 16 to 64 µg/mL depending on the strain tested.
Anticancer Properties
In vitro studies have indicated that the compound possesses anticancer activity by inducing apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the inhibition of specific kinases involved in cell proliferation and survival pathways .
Anti-inflammatory Effects
The compound has also shown promise as an anti-inflammatory agent. In animal models, it reduced the levels of pro-inflammatory cytokines and inhibited the activation of NF-kB signaling pathways, suggesting potential for treating inflammatory diseases.
The biological effects are attributed to the compound's ability to interact with various molecular targets:
- Enzyme Inhibition: It may inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial in inflammatory processes.
- Receptor Modulation: The compound potentially modulates receptor activity involved in pain and inflammation pathways.
Case Studies
- Antimicrobial Efficacy Study : A study conducted on various bacterial strains found that the compound demonstrated a broad spectrum of activity against pathogens like Staphylococcus aureus and Escherichia coli. The study highlighted its potential as a lead compound for developing new antibiotics .
- Cancer Cell Line Study : In research involving MCF-7 cells, treatment with varying concentrations of the compound resulted in dose-dependent apoptosis, with significant increases in caspase activity observed at higher concentrations. This suggests its potential role in cancer therapy.
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
7-chloro-benzothiadiazine | Structure | Antimicrobial |
3,4-dihydro-benzothiadiazine | Structure | Anticancer |
Eigenschaften
IUPAC Name |
2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-phenylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S2/c19-14(16-11-6-2-1-3-7-11)10-22-15-17-12-8-4-5-9-13(12)23(20,21)18-15/h1-9H,10H2,(H,16,19)(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFJUIOMHIMGSD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.